molecular formula C30H45NO23 B1605580 4-Nitrophenyl a-D-maltotetraoside CAS No. 66068-37-9

4-Nitrophenyl a-D-maltotetraoside

Cat. No.: B1605580
CAS No.: 66068-37-9
M. Wt: 787.7 g/mol
InChI Key: NPSLEEASXYBLOE-RVXWVMNCSA-N
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Description

4-Nitrophenyl a-D-maltotetraoside is a biochemical compound with the molecular formula C₃₀H₄₅NO₂₃ and a molecular weight of 787.67 g/mol . It is primarily used in biochemical research, particularly in the study of enzymatic activities. This compound is notable for its role as a substrate in enzymatic assays, where it helps in the detection and quantification of enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl a-D-maltotetraoside typically involves the glycosylation of maltotetraose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the selective formation of the desired glycosidic bond. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide (DMSO), and a temperature range of 25-30°C to optimize the yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high purity and yield. The product is then purified using chromatographic techniques to remove any impurities and ensure consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl a-D-maltotetraoside undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by enzymes such as α-amylase, resulting in the cleavage of the glycosidic bond and release of 4-nitrophenol.

    Oxidation and Reduction: Though less common, these reactions can modify the nitro group, affecting the compound’s reactivity and stability.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis typically uses buffer solutions at pH 7.0-8.0 and temperatures around 37°C.

    Oxidation: Reagents like hydrogen peroxide can be used under mild conditions to oxidize the nitro group.

Major Products:

    Hydrolysis: Produces 4-nitrophenol and maltotetraose.

    Oxidation: Can yield various oxidized derivatives of this compound.

Scientific Research Applications

4-Nitrophenyl a-D-maltotetraoside is widely used in scientific research due to its versatility:

Mechanism of Action

The primary mechanism of action for 4-Nitrophenyl a-D-maltotetraoside involves its role as a substrate for enzymes. When hydrolyzed by specific enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 400 nm. This property makes it an excellent tool for monitoring enzyme activity and studying enzyme kinetics.

Comparison with Similar Compounds

    4-Nitrophenyl β-D-glucopyranoside: Another substrate used in enzymatic assays, but specific for β-glucosidases.

    4-Nitrophenyl α-D-glucopyranoside: Similar to 4-Nitrophenyl a-D-maltotetraoside but with a single glucose unit.

    4-Nitrophenyl α-D-maltoside: Contains two glucose units and is used for studying different enzymatic activities.

Uniqueness: this compound is unique due to its specific structure, which includes four glucose units linked to a 4-nitrophenyl group. This structure makes it particularly useful for studying enzymes that act on longer carbohydrate chains, providing insights that simpler substrates cannot offer .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLEEASXYBLOE-RVXWVMNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984567
Record name 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66068-37-9
Record name 4-Nitrophenyl-alpha-maltotetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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